1-Benzhydrylpiperazinium chloride
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Overview
Description
1-Benzhydrylpiperazinium chloride is a chemical compound with the molecular formula C17H21ClN2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzhydrylpiperazinium chloride can be synthesized through the reaction of benzhydryl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like N,N-dimethylformamide (DMF) under reflux conditions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of 1-benzhydrylpiperazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydrylpiperazinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with acyl chlorides to form acyl derivatives.
Oxidation: Reaction with oxidizing agents to form corresponding N-oxides.
Reduction: Reduction of the compound to form secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Acyl chlorides, triethylamine, dichloromethane.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Acyl Derivatives: Formed from nucleophilic substitution reactions.
N-Oxides: Formed from oxidation reactions.
Secondary Amines: Formed from reduction reactions.
Scientific Research Applications
1-Benzhydrylpiperazinium chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including antihistaminic and anthelmintic activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-benzhydrylpiperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It is known to act as an antagonist at certain histamine receptors, thereby exerting antihistaminic effects. Additionally, it may interact with other molecular pathways, contributing to its diverse pharmacological activities.
Comparison with Similar Compounds
1-Benzhydrylpiperazinium chloride can be compared with other piperazine derivatives, such as:
Benzylpiperazine: Known for its stimulant properties and use as a recreational drug.
Cyclizine: An antihistamine used to treat nausea and motion sickness.
Meclizine: Another antihistamine with similar uses to cyclizine.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to act as an intermediate in the synthesis of various compounds further highlights its versatility in scientific research and industrial applications.
Properties
CAS No. |
56609-03-1 |
---|---|
Molecular Formula |
C17H21ClN2 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
1-benzhydrylpiperazin-1-ium;chloride |
InChI |
InChI=1S/C17H20N2.ClH/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;/h1-10,17-18H,11-14H2;1H |
InChI Key |
DLCXUFKAJDKSDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C[NH+](CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Related CAS |
841-77-0 (Parent) |
Origin of Product |
United States |
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